![molecular formula C14H24 B13778906 2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 61685-34-5](/img/structure/B13778906.png)
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with a unique structure that includes a butyl group and three methyl groups attached to a bicycloheptene framework. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups present in the compound.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound shares the bicyclic structure but lacks the butyl group.
2,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound has a similar structure but with different substituents.
Uniqueness
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and chemicals with tailored properties.
Propiedades
Número CAS |
61685-34-5 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
2-butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H24/c1-5-6-7-12-10-11-8-9-14(12,4)13(11,2)3/h10-11H,5-9H2,1-4H3 |
Clave InChI |
KWSSUXIEHAITGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


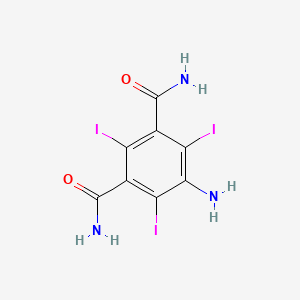
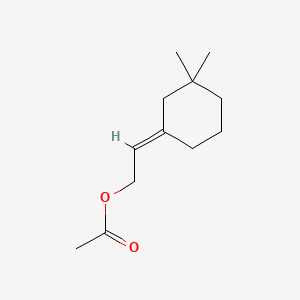

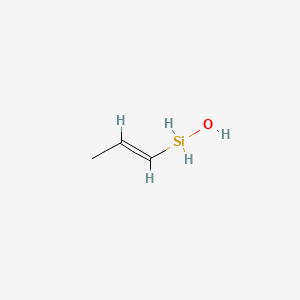
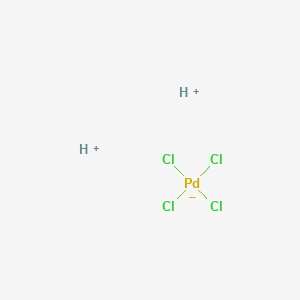
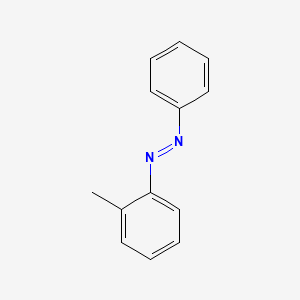

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
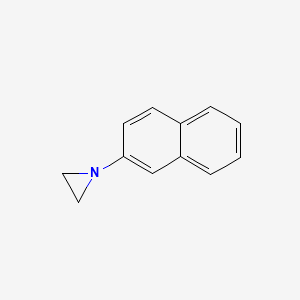
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)


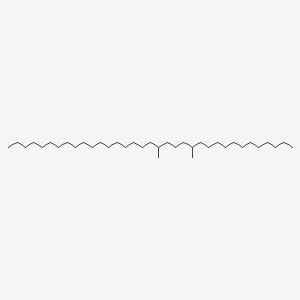
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
